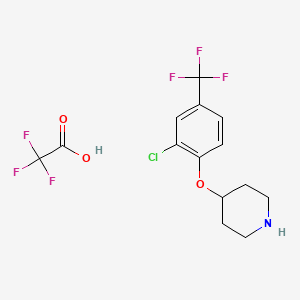
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperidine ring substituted with a 2-chloro-4-trifluoromethylphenoxy group, and it is often used in its trifluoroacetic acid (TFA) salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-chloro-4-trifluoromethylphenol, which can be synthesized through various halogenation and trifluoromethylation reactions.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine.
Salt Formation: The final step involves the conversion of the free base to its TFA salt by reacting it with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be utilized to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the phenoxy group or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the phenoxy group.
Scientific Research Applications
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide: This compound shares a similar phenoxy group and has been studied for its inhibitory effects on mitochondrial complex III.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
647014-08-2 |
|---|---|
Molecular Formula |
C14H14ClF6NO3 |
Molecular Weight |
393.71 g/mol |
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H13ClF3NO.C2HF3O2/c13-10-7-8(12(14,15)16)1-2-11(10)18-9-3-5-17-6-4-9;3-2(4,5)1(6)7/h1-2,7,9,17H,3-6H2;(H,6,7) |
InChI Key |
BSLNFIBQWSZPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C(F)(F)F)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


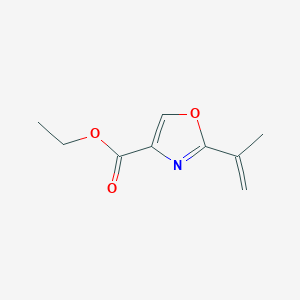

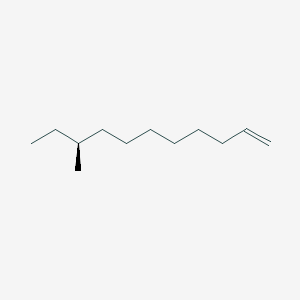
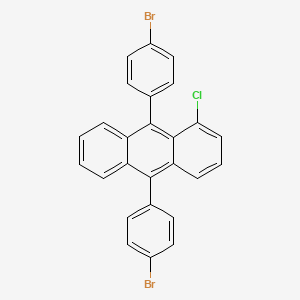
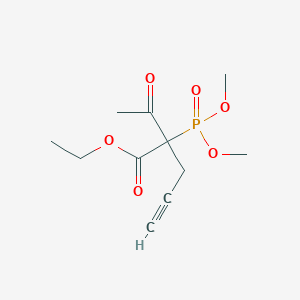


![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
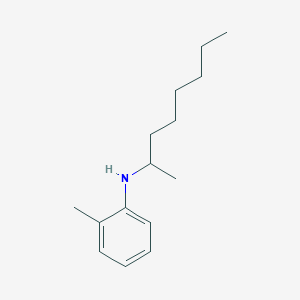
![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
